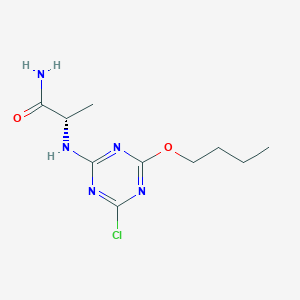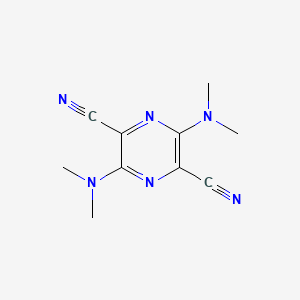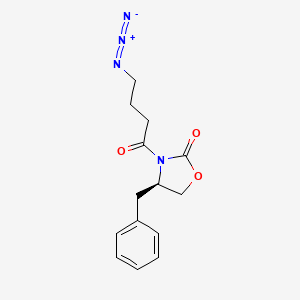![molecular formula C20H16ClN3 B15163869 1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]- CAS No. 154535-39-4](/img/structure/B15163869.png)
1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]- is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves multi-step reactions. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles .
Industrial Production Methods
Industrial production of indole derivatives typically employs large-scale organic synthesis techniques. These methods often utilize catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is prevalent in the industrial synthesis of complex indole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce indoline derivatives .
Applications De Recherche Scientifique
1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors, including serotonin and dopamine receptors, which play a role in their biological activity . The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
1H-Indole-2-carboxylic acid: Known for its use in synthesizing various pharmaceuticals.
1H-Indole-3-acetic acid: A plant hormone with applications in agriculture.
Uniqueness
1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]- is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of indole and pyridazinyl moieties makes it a valuable compound for further research and development .
Propriétés
Numéro CAS |
154535-39-4 |
|---|---|
Formule moléculaire |
C20H16ClN3 |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
3-[3-chloro-6-(3,4-dimethylphenyl)pyridazin-4-yl]-1H-indole |
InChI |
InChI=1S/C20H16ClN3/c1-12-7-8-14(9-13(12)2)19-10-16(20(21)24-23-19)17-11-22-18-6-4-3-5-15(17)18/h3-11,22H,1-2H3 |
Clé InChI |
XQSXSTBYEXDFRV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NN=C(C(=C2)C3=CNC4=CC=CC=C43)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




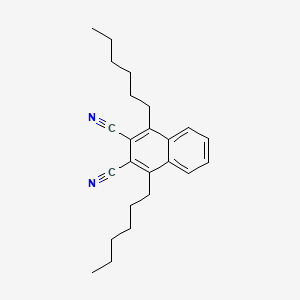
![N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide](/img/structure/B15163808.png)
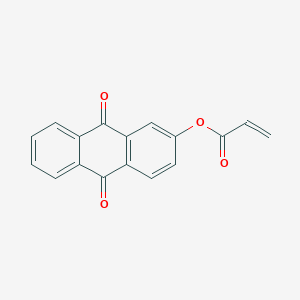
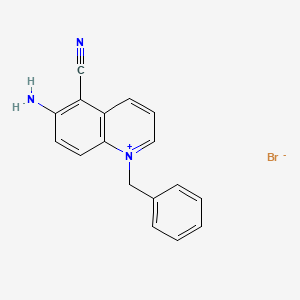
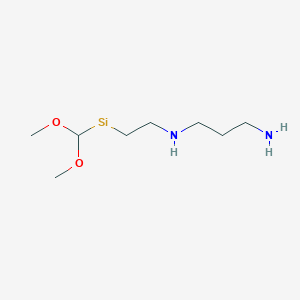
![5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione](/img/structure/B15163832.png)
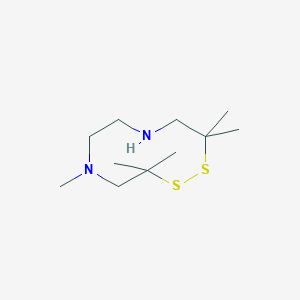
![Dimethyl 3H-spiro[thiirane-2,9'-xanthene]-3,3-dicarboxylate](/img/structure/B15163838.png)

